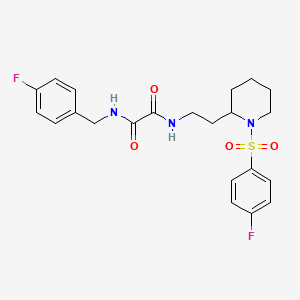
N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H25F2N3O4S and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural characteristics. This article delves into the biological activity of this compound, including its synthesis, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is C22H25F2N3O4S, with a molecular weight of approximately 465.5 g/mol. The compound features a piperidine moiety linked through an oxalamide functional group , which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25F2N3O4S |
| Molecular Weight | 465.5 g/mol |
| CAS Number | 898449-96-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These steps may include:
- Formation of the piperidine ring : Utilizing appropriate reagents to construct the piperidine backbone.
- Oxalamide formation : Reacting the piperidine derivative with oxalic acid derivatives to form the oxalamide linkage.
- Fluorination : Introducing fluorine atoms at specific positions on the phenyl rings to enhance biological activity.
Potential Therapeutic Applications
Research indicates that compounds with similar structures have shown promise in treating conditions such as:
- Neurological Disorders : The piperidine structure is often associated with neuroactive properties.
- Inflammation : Compounds containing sulfonamide groups have been noted for their anti-inflammatory effects.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | C22H25F2N3O4S | 465.5 | Unique fluorinated structure |
| N1-(4-methylphenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide | C23H27F3N3O4S | 480.54 | Different substituent affecting biological activity |
| N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | C24H30FN3O4S | 475.58 | Ethyl substitution alters pharmacokinetics |
Case Studies and Research Findings
Although specific case studies focusing solely on this compound are scarce, related research has demonstrated that compounds with similar oxalamide structures can exhibit diverse biological activities:
-
Anticonvulsant Activity : A study indicated that certain piperidine derivatives showed significant anticonvulsant effects in animal models.
"The synthesized compounds exhibited notable anticonvulsant activity at varying doses" .
-
Anti-inflammatory Effects : Another study highlighted that sulfonamide-containing compounds reduced inflammation markers in vitro.
"Compounds demonstrated a decrease in pro-inflammatory cytokines" .
Propriétés
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O4S/c23-17-6-4-16(5-7-17)15-26-22(29)21(28)25-13-12-19-3-1-2-14-27(19)32(30,31)20-10-8-18(24)9-11-20/h4-11,19H,1-3,12-15H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTWRQNOUVDJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














